(+)-Anti-bpde
CAS No.: 58917-67-2
Cat. No.: VC21183278
Molecular Formula: C20H14O3
Molecular Weight: 302.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58917-67-2 |
|---|---|
| Molecular Formula | C20H14O3 |
| Molecular Weight | 302.3 g/mol |
| IUPAC Name | (3R,5S,6S,7R)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol |
| Standard InChI | InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19-,20+/m1/s1 |
| Standard InChI Key | DQEPMTIXHXSFOR-WCIQWLHISA-N |
| Isomeric SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]6[C@@H](O6)[C@H]([C@@H]5O)O)C=C2 |
| SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 |
| Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 |
Introduction
Structural Characteristics and Formation
(+)-Anti-BPDE represents one of four stereoisomeric diol epoxides derived from benzo[a]pyrene metabolism. This compound is specifically the 10S stereoisomer of anti-BPDE, distinguished by its orientation of the epoxide group relative to the hydroxyl groups. The metabolic activation of benzo[a]pyrene through cytochrome P450 enzymes and epoxide hydrolase produces this highly reactive electrophilic species. The stereochemistry of (+)-anti-BPDE is critical to its biological activity, especially its interactions with DNA and subsequent mutagenic potential .
In chemical terms, the complete name of this compound is (+)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene. The "anti" designation indicates that the epoxide group is positioned opposite to the benzylic hydroxyl group, while the "(+)" prefix denotes its specific optical rotation. This stereochemical configuration contributes significantly to its high carcinogenic potency compared to other BPDE stereoisomers .
Metabolic Activation Pathway
The formation of (+)-anti-BPDE occurs through a multi-step metabolic process initiated by cytochrome P450 enzymes. The pathway involves the initial oxidation of benzo[a]pyrene to form an epoxide intermediate, followed by hydrolysis by epoxide hydrolase to generate a dihydrodiol. Subsequent epoxidation of this dihydrodiol yields the ultimate carcinogenic metabolite, (+)-anti-BPDE. This metabolic activation is crucial for understanding the toxicological significance of environmental benzo[a]pyrene exposure .
DNA Adduct Formation and Characteristics
When (+)-anti-BPDE reacts with DNA, it predominantly forms covalent adducts with the N2 position of deoxyguanosine residues. In particular, the major adduct formed is (+)-trans-anti-BPDE-N2-dG, which accounts for a significant proportion of all BPDE-DNA adducts in cellular systems. The reaction of (+)-anti-BPDE with DNA yields predominantly the (+)-trans-anti-BPDE-N2-dG adduct, while the corresponding reaction with (-)-anti-BPDE generates mainly the (-)-trans-anti-BPDE-N2-dG adduct .
Stereochemistry of DNA Adducts
The stereochemical properties of BPDE-DNA adducts significantly influence their biological effects. There are four stereoisomeric adducts that can form from the reaction of BPDE with the N2 position of guanine:
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10S (+)-trans-anti-BPDE-N2-dG
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10R (+)-cis-anti-BPDE-N2-dG
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10R (-)-trans-anti-BPDE-N2-dG
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10S (-)-cis-anti-BPDE-N2-dG
These stereoisomers exhibit different conformations when incorporated into DNA, resulting in variable mutagenic potentials and repair efficiencies .
Translesion Synthesis and Mutagenesis
DNA polymerases encounter significant challenges when replicating DNA containing (+)-anti-BPDE-N2-dG adducts. The process of translesion synthesis (TLS) involves specialized DNA polymerases that can bypass these lesions during replication. This process is critical for understanding how BPDE adducts lead to mutations and potentially cancer .
Role of Specialized DNA Polymerases
Several specialized DNA polymerases have been implicated in the bypass of (+)-anti-BPDE-N2-dG adducts:
| Polymerase | Function with (+)-anti-BPDE-N2-dG | Error Propensity |
|---|---|---|
| Polκ | Effective translesion synthesis | Error-free |
| Polη | Capable of nucleotide insertion opposite lesions | Error-prone |
| Polζ | Required for mutagenesis pathway | Error-prone |
| Rev1 | Component of Polζ mutagenesis pathway | Error-prone |
In vitro studies have demonstrated that Polκ effectively performs error-free translesion synthesis in response to (+)-trans-anti-BPDE-N2-dG DNA adducts, whereas Polη is capable of error-prone nucleotide insertion opposite these lesions. In vivo evidence indicates that Polκ plays an important role in suppressing BPDE-induced mutagenesis and is required for recovery from the BPDE-induced S-phase checkpoint .
Mutagenesis Pathways
The majority of mutations induced by anti-BPDE in yeast cells are generated through the Polζ mutagenesis pathway that includes the Rev1 protein. Research has shown that while the Polζ pathway is generally required for translesion synthesis and mutagenesis of the (+)-trans-anti-BPDE-N2-dG DNA adducts, the combined action of Polη, Polζ, and Rev1 is required for G→T transversion mutations, which represent a major type of mutagenesis induced by these lesions .
Immunological Responses to BPDE-DNA Adducts
The formation of BPDE-DNA adducts can trigger immunological responses, with the body producing antibodies against these modified DNA structures. These antibodies can be detected in serum and serve as biomarkers for exposure to polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene .
Serum Antibody Levels and Clinical Applications
Clinical studies have examined the levels of antibodies against BPDE-DNA adducts (anti-BPDE-DNA) in human serum. These studies typically express antibody levels as an enzyme immunoassay index (EI), with values less than 0.5 considered low. The measurement of these antibodies has applications in monitoring exposure to environmental carcinogens and potentially in assessing cancer risk .
Effects of Therapeutic Interventions
Research has investigated how various therapeutic interventions might affect serum levels of anti-BPDE-DNA antibodies. One study examined the effects of different concentrations of carbocysteine lysine salt (CCT) therapy on anti-BPDE-DNA levels. The results showed that therapy with both 3% and 5% CCT significantly increased serum levels of anti-BPDE-DNA, with 5% CCT producing a more significant increase (p < 0.001) compared to 3% CCT (p < 0.01) .
| CCT Content | Anti-BPDE-DNA Before Therapy | Anti-BPDE-DNA After Therapy | Statistical Significance |
|---|---|---|---|
| CCT-3% (n = 23) | 0.22 (0.18–0.29) | 0.28 (0.20–0.34) | P < 0.01 |
| CCT-5% (n = 32) | 0.31 (0.25–0.45) | 0.37 (0.28–0.48) | P < 0.001 |
Experimental Techniques for Studying (+)-Anti-BPDE
The study of (+)-anti-BPDE and its DNA adducts requires specialized experimental techniques due to the compound's reactivity and the structural complexity of the resulting adducts. Various methods have been developed for synthesizing site-specific BPDE-DNA adducts for research purposes .
Synthesis of Site-Specific BPDE-DNA Adducts
To study the biological effects of specific BPDE-DNA adducts, researchers have developed methods to incorporate these adducts at defined positions within DNA molecules. One approach involves the reaction of activated BPDE with oligonucleotides containing guanine residues at specific positions. The resulting adducted oligonucleotides can then be incorporated into larger DNA constructs for functional studies .
A detailed methodology involves:
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Construction of a single-stranded plasmid containing a site for the incorporation of the adducted oligonucleotide
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Annealing the adducted oligonucleotide to this plasmid along with a scaffold oligonucleotide
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Synthesis of the complementary strand using T4 DNA polymerase in the presence of T4 gene 32 protein
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Confirmation of double-stranded plasmid formation by electrophoresis on agarose gel
This approach allows for the precise placement of (+)-trans-anti-BPDE-N2-dG adducts within DNA, enabling detailed studies of how these lesions affect DNA replication, repair, and mutagenesis .
Comparative Biology of BPDE Stereoisomers
The stereochemistry of BPDE isomers significantly influences their biological activities. Comparisons between (+)-anti-BPDE and its stereoisomers, particularly (-)-anti-BPDE, reveal important differences in their interactions with DNA and subsequent biological effects .
(+)-Anti-BPDE versus (-)-Anti-BPDE
While (+)-anti-BPDE and (-)-anti-BPDE can both form DNA adducts, they exhibit differences in their reactivity patterns and the specific adducts formed. The reaction of (+)-anti-BPDE with DNA yields predominantly the (+)-trans-anti-BPDE-N2-dG adduct, while (-)-anti-BPDE generates mainly the (-)-trans-anti-BPDE-N2-dG adduct. These stereochemical differences influence how these adducts affect DNA replication and repair, potentially explaining differences in their mutagenic and carcinogenic potentials .
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